molecular formula C8H14O4S3 B6105571 3,3'-thiobis(tetrahydrothiophene) 1,1,1',1'-tetraoxide CAS No. 71412-18-5

3,3'-thiobis(tetrahydrothiophene) 1,1,1',1'-tetraoxide

Cat. No.: B6105571
CAS No.: 71412-18-5
M. Wt: 270.4 g/mol
InChI Key: VRWOOWOJPSQXHK-UHFFFAOYSA-N
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Description

3,3’-Thiobis(tetrahydrothiophene) 1,1,1’,1’-tetraoxide is a chemical compound with the molecular formula C8H14O4S3. It is known for its unique structure, which includes two tetrahydrothiophene rings connected by a sulfur atom, each ring further oxidized to form sulfone groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-thiobis(tetrahydrothiophene) 1,1,1’,1’-tetraoxide typically involves the oxidation of 3,3’-thiobis(tetrahydrothiophene). The oxidation process can be carried out using strong oxidizing agents such as hydrogen peroxide (H2O2) or peracids under controlled conditions to ensure the formation of the tetraoxide .

Industrial Production Methods

In an industrial setting, the production of 3,3’-thiobis(tetrahydrothiophene) 1,1,1’,1’-tetraoxide may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be scaled up to meet industrial demands .

Chemical Reactions Analysis

Types of Reactions

3,3’-Thiobis(tetrahydrothiophene) 1,1,1’,1’-tetraoxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’-Thiobis(tetrahydrothiophene) 1,1,1’,1’-tetraoxide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-thiobis(tetrahydrothiophene) 1,1,1’,1’-tetraoxide involves its interaction with molecular targets through its sulfone groups. These interactions can lead to the inhibition or activation of specific biochemical pathways, depending on the context. The compound’s ability to undergo various chemical reactions also contributes to its versatility in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’-Thiobis(tetrahydrothiophene) 1,1,1’,1’-tetraoxide is unique due to its dual sulfone groups and the presence of two tetrahydrothiophene rings. This structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not be suitable for .

Properties

IUPAC Name

3-(1,1-dioxothiolan-3-yl)sulfanylthiolane 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4S3/c9-14(10)3-1-7(5-14)13-8-2-4-15(11,12)6-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRWOOWOJPSQXHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1SC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30991770
Record name 3,3'-Sulfanediyldi(1lambda~6~-thiolane-1,1-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30991770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71412-18-5
Record name Thiophene, 3,3′-thiobis[tetrahydro-, 1,1,1′,1′-tetraoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71412-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Thiobis(tetrahydrothiophene) 1,1,1',1'-tetraoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071412185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Sulfanediyldi(1lambda~6~-thiolane-1,1-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30991770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-thiobis[tetrahydrothiophene] 1,1,1',1'-tetraoxide
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